(1-Cyclopentylazetidin-2-yl)methanol is a chemical compound characterized by its unique azetidine structure, which incorporates a cyclopentyl group. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. The molecular formula for (1-Cyclopentylazetidin-2-yl)methanol is , and it has a molecular weight of 155.24 g/mol .
The compound is cataloged in various chemical databases, including PubChem and ChemicalBook, which provide detailed information about its properties and potential uses. It has been assigned several identifiers, including the CAS number 1909308-96-8, which facilitates its identification in scientific literature and databases .
(1-Cyclopentylazetidin-2-yl)methanol falls under the category of azetidines, which are saturated heterocycles containing a nitrogen atom. This classification highlights its structural characteristics and potential reactivity patterns, making it a subject of interest for synthetic chemists and pharmacologists .
The synthesis of (1-Cyclopentylazetidin-2-yl)methanol can be approached through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors that contain both cyclopentyl and azetidine functionalities.
Technical Details:
The molecular structure of (1-Cyclopentylazetidin-2-yl)methanol features a five-membered azetidine ring with a hydroxymethyl group attached to the nitrogen atom. The cyclopentyl group is attached to the carbon adjacent to the nitrogen, providing steric bulk that may influence its chemical reactivity and biological activity.
(1-Cyclopentylazetidin-2-yl)methanol can participate in various chemical reactions typical for alcohols and azetidines:
Technical Details:
These reactions often require specific conditions such as acid catalysts for esterification or oxidizing agents for oxidation processes.
The mechanism of action for (1-Cyclopentylazetidin-2-yl)methanol involves its interaction with biological targets, potentially including enzymes or receptors within biological systems.
The compound may exert its effects through:
Relevant data on these properties can be found in chemical databases such as PubChem .
(1-Cyclopentylazetidin-2-yl)methanol has potential applications in:
This compound's unique structure makes it an interesting candidate for further research in drug discovery and development .
Aza-Michael addition represents a pivotal carbon-nitrogen bond-forming strategy for introducing structural diversity at the C3 position of azetidine scaffolds. This conjugate addition leverages the inherent nucleophilicity of secondary amines and the electron-deficient character of α,β-unsaturated azetidine derivatives. Methyl 2-(N-Boc-azetidin-3-ylidene)acetate serves as a versatile Michael acceptor, undergoing regioselective addition with cyclic amines under mild conditions. Pyrrolidine, piperidine, and morpholine participate efficiently in this transformation when catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding β-amino esters with the hydroxymethylazetidine precursor framework essential for target molecules like (1-cyclopentylazetidin-2-yl)methanol [6].
The chemoselectivity profile demonstrates remarkable tolerance for aromatic heterocycles, including 1H-pyrazole, 1H-imidazole, and 1H-benzotriazole nucleophiles. This adaptability enables installation of pharmacologically relevant substituents adjacent to the hydroxymethylazetidine core. Competitive adsorption studies reveal that DBU enhances reaction kinetics without inducing ester hydrolysis—a critical advantage for preserving the hydroxymethyl precursor functionality [6]. Table 1 summarizes key nucleophile scope and performance data:
Table 1: Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
Nucleophile | Catalyst | Yield (%) | Regioselectivity |
---|---|---|---|
Pyrrolidine | DBU (20 mol%) | 89 | C3-exclusive |
4-Phenylpiperazine | DBU (20 mol%) | 78 | C3-exclusive |
1H-Indazole | DBU (20 mol%) | 72 | C3-exclusive |
1H-Benzotriazole | DBU (20 mol%) | 68 | C3-exclusive |
Ring-closing methodologies provide direct access to the strained azetidine architecture, with epoxy-amine cyclizations and boron-mediated rearrangements offering complementary stereocontrol. La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds via regioselective C3-oxirane opening, enabling 4-exo-tet cyclization to construct 3-hydroxyazetidines. This approach achieves >90% yield with broad functional group tolerance, accommodating acid-sensitive tert-butyldimethylsilyl ethers and Lewis basic pyridyl substituents without side reactions [9].
Simultaneously, strain-driven 1,2-migration strategies exploit the ring expansion of azabicyclo[1.1.0]butyl lithium intermediates. Trapping with boronic esters followed by N-protonation induces central C-N bond cleavage, yielding polysubstituted azetidines with precise stereochemical control. This method facilitates installation of the cyclopentyl moiety at N1, directly generating precursors for (1-cyclopentylazetidin-2-yl)methanol synthesis [4].
Table 2: Cyclization Methods for Azetidine Ring Formation
Method | Key Reagent | Yield Range (%) | Stereochemical Outcome |
---|---|---|---|
Epoxy-amine cyclization | La(OTf)₃ (5 mol%) | 85-93 | cis-diastereomers favored |
Boron-mediated rearrangement | n-BuLi, B(pin)₂ | 70-88 | Retentive migration |
Halide displacement | Cs₂CO₃, DMF | 45-62 | Variable stereocontrol |
Organocatalytic methodologies significantly enhance the efficiency of azetidine precursor synthesis. DBU-mediated Horner-Wadsworth-Emmons reactions between azetidin-3-ones and phosphonoacetates generate key α,β-unsaturated ester intermediates under solvent-free conditions. This transformation achieves 72% isolated yield via a two-stage vacuum distillation purification protocol, avoiding silica gel chromatography and preserving base-sensitive functionalities [6]. The catalytic mechanism involves DBU-promoted enolate formation followed by stereoselective β-elimination, producing geometrically defined alkenes essential for subsequent aza-Michael reactions.
Copper-catalyzed photoredox [3+1] radical cascades offer an alternative ring construction strategy, combining alkyl amines and alkynes under mild conditions. This method leverages the halogen-atom transfer ability of α-aminoalkyl radicals to generate secondary alkyl radicals, which subsequently engage in intermolecular cyclization. While this approach shows promise for N-cyclopentylazetidine formation, scalability limitations remain under current protocols [8].
Continuous flow hydrogenation addresses critical safety and selectivity challenges in azetidine synthesis. Chemoselective saturation of 2-azetine derivatives employs ethyl acetate or cyclopentyl methyl ether as green solvents within microreactor systems. This technology enables precise control of hydrogen exposure time (<5 minutes residence time), suppressing over-reduction while achieving >95% conversion at ambient temperature [3]. The continuous flow platform demonstrates exceptional compatibility with reducible functionalities, including aryl chlorides, benzyl ethers, and carbonyl groups—features essential for synthesizing complex (1-cyclopentylazetidin-2-yl)methanol derivatives.
Integrated telescoped processes combine hydrogenation with upstream azetine synthesis and downstream hydroxymethyl functionalization, minimizing intermediate isolation. When 4-(dimethylamino)pyridine is incorporated as a hydrogenation activator, Pt/C catalyst activity increases 3-fold while maintaining >99% chemoselectivity toward the azetidine product. This dual-function additive facilitates heterolytic H₂ cleavage while competitively adsorbing to prevent catalyst deactivation [10].
Table 3: Continuous Flow Hydrogenation Parameters for Azetine Reduction
Parameter | Batch Conditions | Flow Conditions | Improvement Factor |
---|---|---|---|
Temperature | 30°C | 25°C | Energy efficiency ↑ |
Reaction time | 120 min | 4.5 min | Throughput 26.7× ↑ |
Catalyst loading | 15 wt% | 5 wt% | Cost efficiency 3× ↑ |
Functional group tolerance | Moderate | Excellent | Side products ↓ 90% |
The hydroxymethyl group of azetidine-2-ylmethanol derivatives serves as a versatile handle for targeted structural diversification. Post-polymerization functionalization principles inspire selective modification strategies wherein the alcohol undergoes: (1) esterification with acyl chlorides or anhydrides; (2) oxidation to carboxylic acids or aldehydes; or (3) nucleophilic displacement via mesylate intermediates [4]. Mitsunobu reactions with phthalimide achieve efficient amine installation while preserving azetidine ring integrity, enabling conversion to amino-substituted analogues.
Simultaneous elaboration of the azetidine core is achievable through Suzuki-Miyaura cross-coupling when brominated pyrazole-azetidine hybrids are employed. This palladium-catalyzed transformation exhibits broad functional group compatibility, coupling efficiently with aryl and heteroaryl boronic acids to introduce biaryl motifs adjacent to the hydroxymethylazetidine core [6]. Reduction of ester functionalities using diisobutylaluminum hydride provides the hydroxymethyl group with >95% chemoselectivity, completing the synthesis of (1-substituted azetidin-2-yl)methanol derivatives.
Table 4: Hydroxymethyl Azetidine Derivatization Pathways
Transformation | Reagents/Conditions | Product Class | Application Relevance |
---|---|---|---|
Ester reduction | DIBAL-H, CH₂Cl₂, –78°C | Primary alcohols | Direct (1-cyclopentylazetidin-2-yl)methanol synthesis |
Mitsunobu alkylation | DIAD, PPh₃, phthalimide, THF | 2-(Aminoalkyl)azetidines | Bioactive molecule precursors |
Mesylate displacement | MsCl, Et₃N then NaN₃, DMF | 2-(Azidoalkyl)azetidines | Click chemistry handles |
Suzuki-Miyaura cross-coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 3-Arylazetidin-2-ylmethanols | Pharmaceutical scaffold access |
The strategic integration of these synthetic methodologies enables efficient, modular construction of (1-cyclopentylazetidin-2-yl)methanol and its structural analogues, providing a robust toolkit for medicinal chemistry and materials science applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1